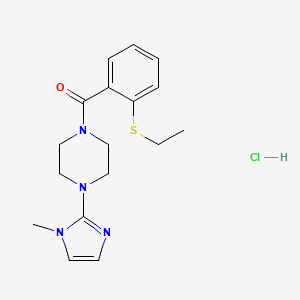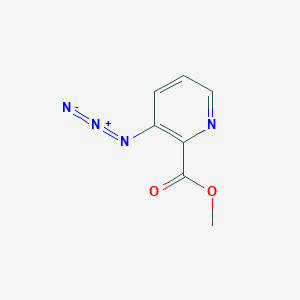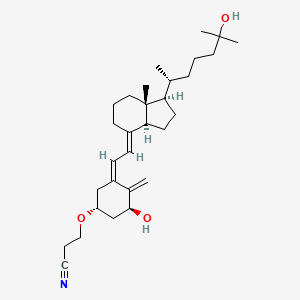
1-(2-chlorobenzyl)-1H-indole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2-chlorobenzyl)-1H-indole-5-carbonitrile” is a complex organic compound. It contains an indole group, which is a common structure in many natural and synthetic compounds, a chlorobenzyl group, and a carbonitrile group .
Chemical Reactions Analysis
The chemical reactions involving “1-(2-chlorobenzyl)-1H-indole-5-carbonitrile” would depend on the conditions and reactants present. Benzyl chlorides, such as 2-chlorobenzyl chloride, are known to be reactive and can participate in various types of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-chlorobenzyl)-1H-indole-5-carbonitrile” would be determined by its molecular structure. For example, 2-chlorobenzyl chloride is a colorless to slightly yellow liquid with a pungent, aromatic odor .Aplicaciones Científicas De Investigación
Antimicrobial Activity
The compound has been identified as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS), with an IC50 value of 1.0 μM . This enzyme is involved in the non-mevalonate pathway of isoprenoid biosynthesis, which is present in many pathogenic bacteria. The compound inhibited the growth of Haemophilus influenzae, a bacterium that can cause a range of infections, including pneumonia, meningitis, and sepsis .
Synthesis of Quinoline Derivatives
The compound has been used in the synthesis of quinoline derivatives . Specifically, it was used in a three-step procedure from 5-chloro-8-hydroxyquinoline using O-propargylation reaction/copper-catalyzed 1,3-dipolar cycloaddition sequence . Quinoline derivatives have a wide range of applications in medicinal chemistry due to their diverse biological activities.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]indole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2/c17-15-4-2-1-3-14(15)11-19-8-7-13-9-12(10-18)5-6-16(13)19/h1-9H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVLDFLMCHHDRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC3=C2C=CC(=C3)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-1H-indole-5-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole](/img/structure/B2682436.png)



![5-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2-oxazole-3-carboxylic acid](/img/structure/B2682444.png)


![N-(4-methoxyphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B2682449.png)

![6-(Trifluoromethyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B2682453.png)
![1-(1-methyl-2-oxopropyl)-3-[2-(trifluoromethyl)benzyl]-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2682454.png)

![Ethyl 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2682456.png)
